2-Butanol

Metabolic Engineering Biofuels Microbial Toxicity

2-Butanol (CAS 15892-23-6), also known as sec-butanol or methyl ethyl carbinol, is a secondary alcohol with the molecular formula C₄H₁₀O and a molar mass of 74.12 g·mol⁻¹. It exists as a colorless liquid with a characteristic alcohol-like odor, exhibiting a melting point of −115 °C, a boiling point range of 98–100 °C, a density of approximately 0.808 g/cm³ at 20 °C, and a flash point of 24–26 °C.

Molecular Formula C4H10O
CH3CHOHCH2CH3
C4H10O
Molecular Weight 74.12 g/mol
CAS No. 15892-23-6
Cat. No. B098061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Butanol
CAS15892-23-6
Synonyms2-butanol
2-butanol, (+)-isomer
2-butanol, (+-)-isomer
2-butanol, (-)-isomer
2-butanol, aluminum salt
2-butanol, lithium salt, (+-)-isomer
2-butanol, lithium salt, (R)-isomer
2-butanol, lithium salt, (S)-isomer
sec-butyl alcohol
Molecular FormulaC4H10O
CH3CHOHCH2CH3
C4H10O
Molecular Weight74.12 g/mol
Structural Identifiers
SMILESCCC(C)O
InChIInChI=1S/C4H10O/c1-3-4(2)5/h4-5H,3H2,1-2H3
InChIKeyBTANRVKWQNVYAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility16 % (NIOSH, 2016)
2.44 M
181 mg/mL at 25 °C
125,000 mg/l water at 20 °C
Sol in 12 parts water;  miscible with alcohol and ether
Very soluble in acetone;  miscible in ethanol and ethyl ether
In water, 181,000 mg/l @ 25 °C
Solubility in water, g/100ml at 25 °C: ≈21 (good)
16%

Structure & Identifiers


Interactive Chemical Structure Model





2-Butanol (sec-Butanol, CAS 15892-23-6): Technical Baseline and Industrial Identity


2-Butanol (CAS 15892-23-6), also known as sec-butanol or methyl ethyl carbinol, is a secondary alcohol with the molecular formula C₄H₁₀O and a molar mass of 74.12 g·mol⁻¹ [1]. It exists as a colorless liquid with a characteristic alcohol-like odor, exhibiting a melting point of −115 °C, a boiling point range of 98–100 °C, a density of approximately 0.808 g/cm³ at 20 °C, and a flash point of 24–26 °C . 2-Butanol is one of four structural isomers of butanol, alongside 1-butanol, isobutanol, and tert-butanol [2]. A key distinguishing molecular feature is its chirality: 2-butanol possesses a stereogenic center at the C2 carbon, allowing it to exist as (R)-(−)- and (S)-(+)-enantiomers, whereas 1-butanol, isobutanol, and tert-butanol are achiral [2]. It is normally encountered as a racemic (1:1) mixture of these stereoisomers [2]. Commercially, 2-butanol is produced primarily via the hydration of n-butenes (typically from raffinate-2 streams) using sulfuric acid or through direct hydration over heterogeneous catalysts [3]. Its dominant industrial application is as a chemical intermediate, with approximately 90% of production converted to methyl ethyl ketone (MEK) via dehydrogenation, while the remainder is used directly as a solvent in paints, coatings, industrial cleaners, and as a precursor for sec-butyl acetate and various flavor and fragrance esters [4].

Why 2-Butanol Cannot Be Substituted with 1-Butanol, Isobutanol, or tert-Butanol: A Technical Justification


Despite sharing the same molecular formula (C₄H₁₀O) and broad solvent functionality, 2-butanol, 1-butanol, isobutanol, and tert-butanol exhibit significant and quantifiable differences in physical properties, biological compatibility, chiral behavior, and process behavior that preclude simple interchange in scientific and industrial workflows [1]. For instance, the vapor pressures of the butanol isomers decrease in the order: tert-butanol < 2-butanol < isobutanol < 1-butanol, reflecting their differing enthalpies of vaporization (43.57, 44.82, 45.76, and 45.90 kJ/mol, respectively) and normal boiling points (82.3, 99.5, 108.1, and 117.2 °C, respectively), which directly impacts volatility, evaporation rates, and solvent recovery in open systems [2]. More critically, 2-butanol demonstrates the lowest microbial toxicity among the butanol isomers, a property essential for biofuel fermentation processes that is not shared by 1-butanol or isobutanol [3]. Furthermore, 2-butanol is the only chiral isomer in the butanol family, enabling enantioselective applications in asymmetric synthesis and chiral resolution that are fundamentally inaccessible using the achiral isomers 1-butanol, isobutanol, or tert-butanol [4]. These are not merely academic distinctions; they represent binary decision points for process feasibility in fermentation, chiral separations, and certain solvent applications. The quantitative evidence presented in Section 3 validates why selecting a specific isomer is not a matter of preference but of functional necessity.

2-Butanol: Quantified Differentiation Against 1-Butanol, Isobutanol, and tert-Butanol


Lowest Microbial Toxicity Among Butanol Isomers Enables Superior Biofuel Titers

In metabolic engineering studies for biofuel production, 2-butanol exhibits significantly lower toxicity to microbial cells compared to 1-butanol (n-butanol) and isobutanol, a property that directly enables higher fermentation titers [1]. This lower toxicity is a critical differentiator for industrial biotechnology applications.

Metabolic Engineering Biofuels Microbial Toxicity

Superior Selectivity in Enclathration Host-Guest Complexation Versus 1-Butanol and Isobutanol

In competitive enclathration experiments using 1,1-bis(4-hydroxyphenyl)cyclohexane as a host, 2-butanol demonstrates the highest selectivity for inclusion among butanol isomers, following the order 2-butanol > isobutanol > 1-butanol [1]. This selectivity ranking correlates directly with the thermal stability of the resulting inclusion compounds as measured by differential scanning calorimetry (DSC).

Inclusion Chemistry Host-Guest Complexation Supramolecular Chemistry

Highest Recrystallization Yield for Betulin Purification Among C2–C5 Alkanols

In a comparative study evaluating C2–C5 alkanols for the recrystallization of betulin from birch outer bark extractives, 2-butanol achieved the highest recrystallization yield of 67 wt%, outperforming ethanol, 1-propanol, 2-propanol, 1-butanol, and 1-pentanol in this specific application [1].

Natural Product Extraction Recrystallization Betulin Purification

Essential Chiral Discrimination for Enantioselective Separation and Asymmetric Synthesis

Unlike its achiral structural isomers 1-butanol, isobutanol, and tert-butanol, 2-butanol is chiral and exists as two distinct stereoisomers, (R)-(−)-butan-2-ol and (S)-(+)-butan-2-ol [1]. This chirality is a fundamental property that enables its use in enantioselective applications. Chiral porous coordination polymers have been demonstrated to selectively sorb and separate the optical isomers of 2-butanol, an important task for pharmaceutical and agrochemical applications where different enantiomers may possess distinct bioactivities [2]. Furthermore, enantiomerically enriched 2-butanol is explicitly claimed as a valuable building block for the synthesis of high-added-value products such as fine chemicals and pharmaceutical intermediates [3].

Chiral Resolution Asymmetric Synthesis Enantioselective Separation

Necessity of Extractive Distillation for Separation from Isobutanol Due to Close Boiling Points

The separation of 2-butanol from isobutanol is not feasible using conventional distillation or rectification due to the closeness of their boiling points, necessitating the use of extractive distillation with specific agents such as propylene glycol propyl ether, 2-methoxyethanol, or ethyl acetate [1]. This separation challenge is a direct consequence of the isomers' similar physical properties and represents a critical process consideration when mixtures of these isomers are encountered.

Separation Science Extractive Distillation Process Engineering

2-Butanol (CAS 15892-23-6): Validated Research and Industrial Application Scenarios


Biofuel Fermentation: Microbial Production of 2-Butanol

2-Butanol is the preferred butanol isomer for microbial biofuel production due to its lower inherent toxicity to host organisms compared to 1-butanol and isobutanol. This property enables higher fermentation titers, with engineered Klebsiella pneumoniae strains achieving 1030 mg/L [5], and Lactobacillus diolivorans-based processes reaching 13.4 g/L from glucose in a two-step cultivation . Its suitability for biofuel applications is further supported by its favorable thermophysical properties and compatibility with existing fuel infrastructure.

Chiral Separations and Asymmetric Synthesis

2-Butanol is uniquely suited for enantioselective applications among the butanol isomers due to its chiral nature. Chiral porous coordination polymers have been demonstrated to selectively separate the (R)- and (S)-enantiomers [5]. Enantiomerically enriched 2-butanol is a valuable building block for synthesizing high-added-value fine chemicals and pharmaceutical intermediates . For example, (R)-(−)-2-butanol can be used as a chiral resolving agent in diastereomeric crystallization . Researchers requiring stereochemical control in synthesis or separation must specify 2-butanol over its achiral analogs.

Specialty Solvent for High-Yield Natural Product Recrystallization

2-Butanol provides a quantifiable yield advantage for the recrystallization of betulin from birch outer bark extractives, achieving a 67 wt% yield, the highest among tested C2–C5 alkanols [5]. This specific performance characteristic makes 2-butanol the solvent of choice for process chemists seeking to maximize betulin recovery, directly improving process economics. More broadly, its moderate polarity, boiling point (98–100 °C), and partial water miscibility position it as a versatile solvent for industrial coatings, paint removers, and as a coupling agent .

Chemical Intermediate for Methyl Ethyl Ketone (MEK) and sec-Butyl Acetate

Approximately 90% of industrially produced 2-butanol is dedicated to the manufacture of methyl ethyl ketone (MEK) via catalytic dehydrogenation [5]. Recent patents describe the use of Co₃O₄@C nanocomposite catalysts for the gas-phase dehydrogenation of 2-butanol to MEK and hydrogen . Additionally, 2-butanol serves as the raw material for producing sec-butyl acetate . For industrial chemical buyers, this established, high-volume conversion pathway to MEK—a key solvent for surface coatings, adhesives, and printing inks—represents a critical demand driver and a key differentiator from other butanol isomers that are not primarily used for this purpose.

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